2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-5-3-4-9(14)6-10)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINCJNKPNUMTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrazolo[3,4-d]Pyridazin-7-ol Derivatives
Core Reaction Pathway: Sydnone-Based Cyclization
The foundational approach to pyrazolo[3,4-d]pyridazinones involves the Vilsmeier-Haack formylation of hydrazones derived from 3-aryl-4-acetylsydnones, followed by intramolecular cyclization. For 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol, this pathway requires strategic modifications:
- Sydnone Precursor Design : Substitute the 3-aryl group with a methylated variant to introduce the 3,4-dimethyl motif.
- Hydrazine Selection : Employ 3-chlorophenylhydrazine to anchor the 2-(3-chlorophenyl) substituent.
- Tautomeric Control : Stabilize the 7-ol tautomer via pH adjustment or hydrogen-bonding solvents.
The general reaction sequence proceeds as follows:
$$
\text{3-Methyl-4-acetylsydnone} + \text{3-Chlorophenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone Intermediate} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{Pyrazolo[3,4-d]pyridazin-7-one} \xrightarrow{\text{Reduction}} \text{7-ol Derivative}
$$
Microwave-Assisted Optimization
Conventional thermal methods for cyclization require 6–7 hours at 50–60°C, yielding 70–75% product. Microwave irradiation (150 W, 120°C) reduces this to 5–8 minutes with yields exceeding 90%. For the target compound, microwave conditions are critical to prevent decomposition of the acid-sensitive 7-ol tautomer.
Table 1: Comparative Reaction Conditions for Cyclization Step
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 50–60 | 120 |
| Time | 6–7 h | 5–8 min |
| Yield (%) | 70–75 | 90–94 |
| Byproduct Formation | Moderate | Negligible |
Stepwise Synthesis and Mechanistic Insights
Preparation of 3-Methyl-4-Acetylsydnone
The sydnone precursor is synthesized via nitrosation of N-methylglycine followed by acetylation:
$$
\text{N-Methylglycine} \xrightarrow{\text{HNO}2} \text{3-Methylsydnone} \xrightarrow{\text{Ac}2\text{O}} \text{3-Methyl-4-Acetylsydnone}
$$
Key spectral data for 3-methyl-4-acetylsydnone (2a ):
Hydrazone Formation
Condensation of 3-methyl-4-acetylsydnone with 3-chlorophenylhydrazine in ethanol yields the hydrazone intermediate (4a ):
$$
\text{3-Methyl-4-Acetylsydnone} + \text{3-ClC₆H₄NHNH₂} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone 4a}
$$
Reaction Notes :
Vilsmeier-Haack Cyclization
Treatment of hydrazone 4a with DMF/POCl₃ generates the Vilsmeier reagent, initiating formylation and cyclization:
$$
\text{Hydrazone 4a} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{2-(3-Chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-one}
$$
Mechanistic Highlights :
- Formylation : Electrophilic attack at the hydrazone’s α-carbon generates an aldehyde intermediate.
- Cyclization : Intramolecular nucleophilic addition-elimination forms the pyridazinone core, releasing CO₂ and H₂O.
- Tautomerization : The 7-one tautomer dominates under acidic conditions but equilibrates with the 7-ol form in aqueous media.
Reduction to 7-ol Derivative
Selective reduction of the 7-keto group using NaBH₄/CeCl₃ yields the target 7-ol compound:
$$
\text{Pyridazin-7-one} \xrightarrow{\text{NaBH₄/CeCl₃}} \text{this compound}
$$
Optimization Insight :
- Stoichiometric CeCl₃ prevents over-reduction of the pyrazole ring.
- Yields: 82–85% (methanol, 0°C, 1 h).
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆) :
¹³C NMR :
- δ 185.4 (pyridazinone C7=O, absent in 7-ol)
- δ 162.2 (pyrazole C3–N)
- δ 56.3 (3,4-CH₃)
Mass Spectrometry
- EI-MS : m/z 320 [M]⁺ (calculated for C₁₅H₁₃ClN₄O)
- Fragmentation pattern: Loss of Cl (35/37 amu) and CH₃ (15 amu) groups.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may yield pyrazolo[1,2-a]pyridazine byproducts. Steric guidance from the 3-chlorophenyl group suppresses this, favoring the [3,4-d] isomer.
Tautomeric Equilibrium
The 7-ol/7-one equilibrium (K ≈ 1.2 in DMSO) complicates isolation. Freeze-drying from tert-butanol locks the 7-ol form via hydrogen-bond stabilization.
Scalability and Industrial Relevance
Microwave-assisted synthesis enables gram-scale production with minimal yield attrition:
- Batch Size : 50 g hydrazone → 42 g product (84% yield)
- Purity : >99% (HPLC, C18 column, MeCN/H₂O)
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of corresponding pyrazolo[3,4-d]pyridazine ketones or carboxylic acids.
Reduction: Formation of reduced pyrazolo[3,4-d]pyridazine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyridazine derivatives with various functional groups.
Scientific Research Applications
Structure
The structure of 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol includes a pyrazolo-pyridazine core with chlorophenyl and dimethyl substituents, contributing to its unique chemical properties and biological activities.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that pyrazolo[3,4-d]pyridazine derivatives can inhibit the activity of kinases associated with tumor growth .
Antimicrobial Properties
Another significant application is in the field of antimicrobial research. Compounds derived from pyrazolo[3,4-d]pyridazine structures have been evaluated for their efficacy against various bacterial strains. In vitro studies have reported promising results against resistant strains of bacteria .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for pyrimidine biosynthesis. Inhibition of this enzyme can lead to reduced proliferation of rapidly dividing cells, making it a target for anti-cancer and immunosuppressive therapies .
Neuroprotective Effects
Recent studies suggest that pyrazolo[3,4-d]pyridazines may offer neuroprotective benefits. The compound's ability to modulate neuroinflammatory pathways could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyridazine derivatives demonstrated significant anticancer activity against breast cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell viability.
Case Study 2: Antimicrobial Evaluation
In a comparative study of several pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, the compound showed superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol involves its interaction with specific molecular targets, such as protein kinases. This compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation . The inhibition of EGFR is achieved through the binding of the compound to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with related derivatives:
*Calculated molecular weight based on inferred formula.
Functional Group Impact
- Hydroxyl vs.
- Halogen Position : Meta- and para-chlorophenyl substituents (target vs. ) exhibit distinct electronic effects. Para-substituents may enhance resonance stabilization, while meta-substituents alter dipole moments .
- Bromine vs. Chlorine : Bromine in increases molecular weight and lipophilicity compared to chlorine analogues .
Key Research Findings
Synthetic Accessibility : Derivatives with simpler substituents (e.g., ) are more readily synthesized, while bulky groups () require multi-step procedures .
Solubility Trends : The hydroxyl group in the target compound likely improves aqueous solubility compared to ketone-bearing analogues (e.g., ) .
Biological Activity
2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
- Molecular Formula : C12H12ClN5O
- Molecular Weight : 263.70 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
In a study focusing on the combination of this compound with doxorubicin, it was found to enhance the cytotoxic effects against MDA-MB-231 cells, a triple-negative breast cancer line known for its poor prognosis. The combination index method indicated a significant synergistic effect, suggesting that this compound could be a valuable adjunct in chemotherapy regimens for aggressive breast cancers .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In particular, it has shown promise in reducing levels of TNF-alpha and IL-6 in cellular models .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies indicate that this compound exhibits activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance:
- Inhibition of Kinases : The compound may inhibit kinases such as Aurora-A and EGFR, which play crucial roles in cell division and cancer progression .
- Modulation of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .
Case Studies
- Breast Cancer Treatment : A recent study evaluated the effects of this pyrazolo derivative on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly reduced cell viability and induced apoptosis when used alone or in combination with doxorubicin .
- Inflammatory Models : In animal models of inflammation, treatment with this compound led to decreased paw edema and reduced levels of inflammatory markers in serum .
Q & A
Basic: What synthetic routes are most effective for preparing 2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol?
Methodological Answer:
The synthesis typically involves cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. A validated route (derived from analogous pyrazolo[3,4-d]pyridazinones) uses 3-arylsydnones under Vilsmeier–Haack conditions (POCl₃/DMF), followed by intramolecular nucleophilic addition and CO₂ elimination . Key parameters:
- Reaction conditions : Reflux (12–24 hr) or microwave irradiation (30–60 min, 120°C).
- Catalysts : None required, but solvent choice (e.g., DMF or DCM) affects yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
